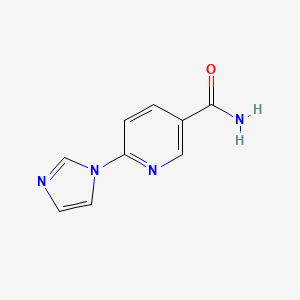

6-(1H-Imidazol-1-yl)nicotinamide

Description

Historical Perspectives and Initial Discovery of 6-(1H-Imidazol-1-yl)nicotinamide Analogues

The journey into understanding the potential of this compound begins with its chemical relatives. The imidazole (B134444) ring, a five-membered heterocycle, was first discovered in the 1840s and has since been identified as a core component of many biologically important molecules. nih.gov Similarly, nicotinamide (B372718), a form of vitamin B3, is a well-established pyridine (B92270) derivative crucial for cellular metabolism.

The synthesis of analogues combining these two scaffolds has been a subject of interest for several decades. For instance, research into related structures like 6-aminonicotinamide (B1662401) has explored their biological effects, including their role as anticancer agents. nih.gov The synthesis of various N-(1H-pyrazol-5-yl)nicotinamide derivatives, which share a similar structural motif, has been pursued to discover new antifungal agents. nih.gov The commercial availability of related compounds such as 6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide for research purposes underscores the scientific interest in this class of molecules. sigmaaldrich.com While a specific discovery paper for this compound is not prominent, its conceptualization lies at the intersection of established research on these two important pharmacophores.

Strategic Importance of Imidazole-Nicotinamide Scaffolds in Medicinal Chemistry Research

The strategic combination of imidazole and nicotinamide moieties in a single molecule creates a scaffold with significant potential in medicinal chemistry. The imidazole ring is a versatile component due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. It is a key structural element in numerous pharmaceuticals with a wide range of activities, including antifungal, anticancer, and antihistaminic properties.

Nicotinamide and its derivatives are fundamental to cellular bioenergetics as precursors to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov This coenzyme is vital for redox reactions and is a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and other cellular processes. nih.govnih.gov Consequently, inhibitors of the NAD+ salvage pathway are being investigated as potential cancer therapies. nih.gov The fusion of an imidazole ring to a nicotinamide backbone, therefore, presents a promising strategy for developing targeted therapies. This is exemplified by the investigation of complex nicotinic acid derivatives containing an imidazole moiety as potential treatments for type 2 diabetes. researchgate.netnih.gov

Overview of Research Trajectories for this compound

Given the chemical nature of its constituent parts, the research trajectories for this compound can be projected into several key areas. One of the most compelling is its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP). Nicotinamide itself is a known inhibitor of PARP, and the addition of the imidazole group could modulate this activity, potentially leading to more potent or selective inhibitors for cancer therapy. nih.gov

Another significant avenue of research is in the development of novel antifungal agents. Numerous nicotinamide derivatives have demonstrated fungicidal properties. nih.govnih.gov The imidazole moiety is also a hallmark of many successful antifungal drugs. Therefore, this compound is a logical candidate for screening against various fungal pathogens.

Furthermore, the imidazole-nicotinamide scaffold can be explored for a wide array of other biological activities. The diverse pharmacological profiles of imidazole-containing compounds suggest that this compound could be investigated for anti-inflammatory, neuroprotective, or metabolic disorder applications. nih.govresearchgate.net The development of analogues, such as those with substitutions on the imidazole or pyridine rings, would be a critical step in exploring the structure-activity relationships and optimizing the therapeutic potential of this promising chemical scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-imidazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-9(14)7-1-2-8(12-5-7)13-4-3-11-6-13/h1-6H,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKWUBZTWRYMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 6 1h Imidazol 1 Yl Nicotinamide

Established Synthetic Routes for the 6-(1H-Imidazol-1-yl)nicotinamide Core Structure

The primary and most established methods for synthesizing the this compound scaffold revolve around nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in organic chemistry for constructing aryl-nitrogen bonds. nih.gov

Key Reaction Pathways and Precursors

The most common pathway involves the coupling of a 6-halonicotinamide derivative with imidazole (B134444). The halogen atom at the 6-position of the pyridine (B92270) ring makes it susceptible to nucleophilic attack by the imidazole.

Key Precursors:

6-Halonicotinamides: 6-chloronicotinamide (B47983) and 6-fluoronicotinamide (B1268225) are frequently used starting materials. The choice of halogen can influence reactivity, with fluorine often being the most reactive leaving group in SNAr reactions.

Imidazole: This azole serves as the nucleophile, displacing the halide to form the desired C-N bond.

Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is typically required to deprotonate the imidazole, thereby increasing its nucleophilicity.

Reaction Scheme:

The general reaction can be depicted as follows:

Where X represents a halogen (e.g., Cl, F).

This reaction is a type of Ullmann condensation or Goldberg reaction, which are copper-catalyzed C-N cross-coupling reactions. wikipedia.orgorganic-chemistry.org However, for activated pyridine systems like 6-halonicotinamides, the reaction can often proceed without a copper catalyst, driven by the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction times. Key parameters that are frequently adjusted include the solvent, temperature, and the choice of base.

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly employed to facilitate the dissolution of reactants and to achieve the necessary reaction temperatures. wikipedia.org

Temperature: Elevated temperatures, often ranging from 80°C to 150°C, are typically required to overcome the activation energy of the reaction.

Catalyst: While not always necessary for these activated systems, the use of a copper catalyst, such as copper(I) iodide (CuI), in conjunction with a ligand like phenanthroline, can sometimes improve yields and allow for milder reaction conditions, which is characteristic of Ullmann-type reactions. wikipedia.org

Researchers have explored various combinations of these parameters to enhance the efficiency of the synthesis. For instance, studies on similar Ullmann condensations have shown that the choice of solvent can significantly impact yield, with xylene sometimes proving superior for product isolation. researchgate.net

Novel Approaches in this compound Synthesis

While the established routes are reliable, modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and automatable processes.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For nicotinamide (B372718) derivatives, this can involve several strategies:

Use of Greener Solvents: Replacing traditional high-boiling polar aprotic solvents with more environmentally benign alternatives.

Catalyst Innovation: The development of recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has been shown to be effective in the synthesis of related benzimidazole (B57391) derivatives, offering high yields and shorter reaction times. mdpi.comresearchgate.net This approach minimizes waste and allows for easier product purification.

Energy Efficiency: Microwave-assisted synthesis has been utilized for preparing nicotinamide analogues and other heterocyclic compounds. researchgate.netnih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.netnih.gov

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, numerous analogues have been designed and synthesized. These studies are vital for identifying which parts of the molecule are essential for its biological activity and for developing new compounds with improved properties.

Modification strategies typically focus on three main areas of the molecule:

The Nicotinamide Ring: Introducing substituents onto the pyridine ring to probe electronic and steric effects.

The Imidazole Ring: Replacing the imidazole with other heterocyclic systems or substituting the imidazole ring itself.

The Amide Linker: Modifying the carboxamide group.

The synthesis of these analogues often employs the same fundamental SNAr reaction, but with modified precursors. For example, to create analogues with different heterocycles, a 6-halonicotinamide can be reacted with various substituted imidazoles or other nitrogen-containing heterocycles. nih.gov Similarly, starting with different substituted 6-chloronicotinic acids allows for the introduction of functionality on the pyridine core. researchgate.net

The synthesis of a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, for instance, involved an initial condensation followed by N-alkylation, demonstrating a common strategy for building a library of related compounds for biological screening. nih.gov SAR studies on related NAD analogues have revealed that modifications to the purine (B94841) ring can significantly impact activity, highlighting the importance of systematic structural changes in drug design. mdpi.comdntb.gov.uanih.gov

Below is an interactive table summarizing synthetic approaches for creating analogues.

| Modification Site | Synthetic Strategy | Example Precursors | Purpose of Modification |

| Imidazole Moiety | SNAr with substituted azoles | 6-chloronicotinamide, various substituted imidazoles or triazoles | To investigate the importance of the heterocycle's size, shape, and electronics for target binding. |

| Nicotinamide Ring | SNAr using substituted pyridines | Substituted 2-chloronicotinic acids, imidazole | To probe how electron-donating or -withdrawing groups on the pyridine ring affect activity. |

| Amide Group | Amidation of the corresponding carboxylic acid | 6-(1H-Imidazol-1-yl)nicotinic acid, various amines | To explore the role of the amide hydrogen bonding and steric bulk at this position. |

These systematic synthetic efforts are crucial for mapping the chemical space around the parent compound and are fundamental to the development of next-generation inhibitors.

Chemical Modifications at the Nicotinamide Moiety

The nicotinamide portion of this compound offers several avenues for chemical modification, primarily centered on the carboxamide functional group. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

One common derivatization is the N-substitution of the carboxamide . This can be achieved by reacting the corresponding nicotinic acid derivative, 6-(1H-imidazol-1-yl)nicotinic acid, with a variety of primary or secondary amines in the presence of a coupling agent. This approach allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex cyclic and aromatic moieties. The synthesis of N-(1H-pyrazol-5-yl)nicotinamide derivatives, for instance, has been accomplished through the acylation of aminopyrazoles with nicotinoyl chloride, a method that could be adapted for this compound. acs.org

Furthermore, the carboxamide group itself can be transformed into other functional groups. For example, dehydration of the primary amide can yield a nitrile group , which can act as a bioisosteric replacement and alter the electronic and hydrogen-bonding properties of the molecule. Bioisosterism is a widely used strategy in drug design to improve potency and pharmacokinetic profiles. acs.orgresearchgate.net

Another potential modification involves the synthesis of nicotinamide analogs where the entire carboxamide group is replaced. For instance, one-pot syntheses have been developed to create nicotinamide-clubbed aliphatic carbo(x/thio)amides, demonstrating the versatility of the nicotinamide scaffold for more profound structural changes. nih.gov

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| N-Substitution | 6-(1H-imidazol-1-yl)nicotinic acid, amine, coupling agent (e.g., EDC, HOBt) | N-substituted amide |

| Dehydration | Amide, dehydrating agent (e.g., POCl₃, SOCl₂) | Nitrile |

| Bioisosteric Replacement | Varies depending on the desired isostere | e.g., tetrazole, oxadiazole |

Substituent Variations on the Imidazole Ring

The imidazole ring of this compound provides additional sites for derivatization, allowing for the fine-tuning of the compound's properties. Key modifications include N-alkylation and C-H functionalization.

N-alkylation of the imidazole ring at the N-3 position can introduce a variety of substituents. This reaction is typically carried out using an alkyl halide or other electrophilic alkylating agents in the presence of a base. The regioselectivity of N-alkylation in imidazole-containing compounds can sometimes be controlled by the choice of reaction conditions. rsc.org For instance, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been achieved by reacting the parent benzimidazole with substituted halides in the presence of potassium carbonate. nih.gov

C-H functionalization represents a modern and efficient approach to introduce substituents directly onto the carbon atoms of the imidazole ring. This can be achieved through various metal-catalyzed reactions. For example, direct arylation or alkenylation of imidazoles can be accomplished using palladium or nickel catalysts. nih.gov This allows for the introduction of aryl or vinyl groups at specific positions of the imidazole ring, expanding the chemical space accessible from the core structure. Halogenation of the imidazole ring, using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), provides a handle for further functionalization through cross-coupling reactions.

| Modification Site | Reaction Type | Typical Reagents | Potential Substituents |

| Imidazole N-3 | N-Alkylation | Alkyl halides, base (e.g., K₂CO₃, NaH) | Alkyl, benzyl, etc. |

| Imidazole C-2, C-4, C-5 | C-H Arylation/Alkenylation | Aryl/alkenyl halides, Pd or Ni catalyst | Aryl, vinyl groups |

| Imidazole C-2, C-4, C-5 | Halogenation | NBS, NIS | Bromo, iodo |

Linker Chemistry and Scaffold Diversification

Expanding beyond simple substitutions, the introduction of linkers and significant alterations to the molecular scaffold are advanced strategies for developing new analogs of this compound.

Scaffold diversification involves more substantial changes to the core structure, often guided by the principle of bioisosterism. For example, the pyridine ring of the nicotinamide could be replaced with other heterocyclic systems, or the imidazole ring could be substituted with other five-membered heterocycles like pyrazole (B372694) or triazole. The synthesis of N-(1H-pyrazol-5-yl)nicotinamide derivatives highlights the exploration of different azole rings attached to the nicotinamide core. These modifications aim to identify novel scaffolds with improved properties while retaining key pharmacophoric features. The design of such analogs often involves computational modeling to predict their potential interactions with biological targets.

| Strategy | Description | Example Starting Material/Approach |

| Linker Insertion | Introduction of a spacer between the two heterocyclic rings. | Synthesis from a nicotinamide derivative with a pre-installed linker. |

| Scaffold Hopping | Replacement of one of the heterocyclic rings with a different ring system. | Replacing the pyridine ring with a pyrimidine (B1678525) or pyrazine (B50134) ring. |

| Bioisosteric Replacement | Substitution of functional groups or ring systems with others that have similar physicochemical properties. | Replacing the imidazole with a triazole or tetrazole. |

Molecular Mechanisms of Action and Biological Target Elucidation for 6 1h Imidazol 1 Yl Nicotinamide

Identification of Putative Biological Targets of 6-(1H-Imidazol-1-yl)nicotinamide

The initial step in understanding the pharmacological profile of a compound like this compound is the identification of its biological targets. This can be approached through computational and experimental methods.

Ligand-Based Target Prediction Methodologies

In the absence of direct experimental data, ligand-based target prediction offers a valuable starting point. These in silico methods leverage the principle that molecules with similar structures often exhibit similar biological activities. By comparing the structure of this compound to databases of compounds with known biological targets, potential protein interactions can be predicted. csic.esnih.gov

Software and online platforms can be utilized to screen the compound against a vast array of known pharmacophores and binding sites. For instance, given its nicotinamide (B372718) scaffold, it is plausible to predict interactions with NAD(P)+-dependent enzymes. nih.gov The imidazole (B134444) moiety, a common feature in many biologically active molecules, could suggest interactions with various receptors and enzymes, including those involved in inflammatory or neurological pathways. biosynth.com

Table 1: Illustrative Examples of Potential Target Classes Predicted by Ligand-Based Methods

| Target Class | Rationale for Prediction | Potential Biological Effect |

| NAD(P)+-dependent Dehydrogenases | Presence of the nicotinamide moiety, a key component of the NAD+ cofactor. | Modulation of metabolic pathways. |

| Poly(ADP-ribose) polymerases (PARPs) | Structural similarity to nicotinamide, a known PARP inhibitor. mdpi.com | DNA repair and cellular stress responses. |

| Sirtuins | The nicotinamide structure is a known modulator of sirtuin activity. | Regulation of gene expression and metabolism. |

| Imidazoline Receptors | The imidazole ring is a key structural feature of ligands for these receptors. ebi.ac.uk | Regulation of blood pressure and other physiological processes. |

| Histamine Receptors | The imidazole ring is a core component of histamine. | Modulation of allergic and inflammatory responses. |

It is crucial to note that these are theoretical predictions and require experimental validation.

Proteomic and Interactomic Profiling Approaches

Experimental validation of predicted targets and the discovery of novel interactions can be achieved through proteomic and interactomic profiling. These techniques aim to identify the proteins that physically interact with the compound within a biological system.

Chemical proteomics is a powerful approach where the compound of interest, or a close analog, is modified to act as a "bait" to capture its binding partners from cell lysates or tissues. nih.gov For example, a clickable photoaffinity probe based on the this compound structure could be synthesized. This probe would allow for covalent cross-linking to interacting proteins upon photoactivation, followed by enrichment and identification using mass spectrometry.

Another approach is affinity chromatography, where the compound is immobilized on a solid support. A cellular protein extract is then passed over this support, and proteins that bind to the compound are retained and subsequently identified.

Enzymatic Modulation by this compound

Based on its structural features, this compound has the potential to modulate the activity of various enzymes.

Enzyme Inhibition Kinetics and Characterization

Should initial screening identify an enzymatic target, detailed kinetic studies would be necessary to characterize the nature of the interaction. These studies determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

For example, if this compound were found to inhibit an enzyme like nicotinamide N-methyltransferase (NNMT), a series of experiments would be conducted. nih.gov These would involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Enzyme X | Data not available | Data not available | Data not available |

| Enzyme Y | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no specific enzyme inhibition data for this compound is currently published.

Allosteric Modulation Studies

Beyond direct inhibition of the active site, the compound could act as an allosteric modulator. Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity.

Detecting allosteric modulation often requires more complex experimental setups. For instance, the effect of the compound on the enzyme's affinity for its substrate would be measured. A change in the Michaelis constant (Km) in the absence of direct competitive inhibition would suggest an allosteric mechanism.

Receptor Binding and Activation Profiling of this compound

The presence of the imidazole ring suggests that this compound could interact with various cell surface or nuclear receptors.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a known radioactive ligand for the receptor is competed off by increasing concentrations of the test compound. This allows for the determination of the compound's binding affinity, typically expressed as a Ki or IC50 value.

Functional assays are then required to determine whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist of the receptor. These assays measure the downstream signaling events that occur upon receptor activation, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

Table 3: Hypothetical Receptor Binding Data for this compound

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| Receptor A | Data not available | Data not available |

| Receptor B | Data not available | Data not available |

This table is for illustrative purposes only, as no specific receptor binding data for this compound is currently published.

Radioligand Binding Assays

Currently, specific radioligand binding assay data for this compound is not available in the public domain. This type of assay is crucial for determining the affinity and selectivity of a compound for a wide range of receptors, ion channels, and transporters. The generation of such data will be a critical next step in defining the precise molecular targets of this compound.

Functional Receptor Assays in Cell-Free Systems

Similarly, detailed results from functional receptor assays in cell-free systems for this compound are yet to be published. These assays are designed to measure the functional consequence of a compound binding to its target, for instance, by quantifying enzyme inhibition or receptor agonism/antagonism in an isolated system.

Cellular Pathway Interrogation by this compound in vitro

Following the identification of a molecular target, the subsequent phase of research typically involves understanding how a compound's activity at its target translates into broader effects on cellular pathways.

High-Throughput Screening for Pathway Modulation

High-throughput screening (HTS) campaigns are instrumental in rapidly assessing the impact of a compound across a multitude of cellular pathways. As of now, public disclosures of HTS data for this compound have not been made. Such screens would provide a global view of the cellular processes modulated by this compound.

Gene Expression and Protein Expression Profiling

To gain a more granular understanding of its cellular effects, researchers often turn to gene and protein expression profiling. These techniques can reveal the downstream consequences of target engagement by a compound. At present, specific data from gene and protein expression studies dedicated to this compound are not publicly available. These studies will be vital in constructing a comprehensive picture of its mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 1h Imidazol 1 Yl Nicotinamide Derivatives

Systematic Exploration of Structural Modifications on Biological Activity

The biological activity of 6-(1H-imidazol-1-yl)nicotinamide derivatives can be finely tuned by making strategic structural modifications to both the nicotinamide (B372718) and imidazole (B134444) moieties. These changes can significantly impact the compound's ability to bind to its biological target and elicit a cellular response.

Impact of Nicotinamide Substitutions on Target Binding Affinity

The nicotinamide core is a critical pharmacophore for many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate. researchgate.net Modifications to the nicotinamide ring, particularly at the 6-position, have been shown to significantly influence binding affinity.

Research on analogous heterocyclic compounds, such as 6-substituted nicotine (B1678760) derivatives, provides valuable insights into the effects of substituents on a pyridine (B92270) ring. A study on a series of 6-substituted nicotine analogs revealed that both the electronic and lipophilic nature of the substituent at the 6-position can modulate affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net It was found that lipophilic substituents at this position generally contribute to higher affinity. However, this effect is counterbalanced by the steric bulk of the substituent, with larger groups leading to decreased affinity. researchgate.net

A quantitative structure-activity relationship (QSAR) analysis of fifteen 6-substituted nicotine analogs demonstrated that a combination of the substituent's lipophilicity (π) and its molar volume (Δ MOL VOL) could effectively predict binding affinity. researchgate.net This suggests that for this compound derivatives, substituents at positions on the nicotinamide ring, particularly those not involved in key hydrogen bonding interactions with the target, could be optimized for a balance of lipophilicity and size to enhance target binding.

Table 1: Impact of 6-Position Substituents on Nicotine Analogues' Binding Affinity at nAChRs

| Substituent (at 6-position) | Binding Affinity (Ki, nM) |

|---|---|

| H | 2.4 |

| F | 1.8 |

| Cl | 0.63 |

| Br | 0.45 |

| I | 2.1 |

| CH3 | 1.9 |

| OCH3 | 22 |

| NH2 | 110 |

Data sourced from a study on 6-substituted nicotine analogs, illustrating the principle of substitution effects on a pyridine ring. researchgate.net

Influence of Imidazole Ring Modifications on Cellular Response

The imidazole ring of this compound also presents opportunities for structural modification to modulate cellular response. The electronic properties of the imidazole ring can be influenced by the introduction of various substituents. Studies on other imidazole-containing compounds have shown that the position and nature of substituents are critical. rsc.orgresearchgate.net

For instance, the introduction of electron-withdrawing groups can affect the pKa of the imidazole nitrogen atoms, which can be crucial for forming hydrogen bonds with the target protein. rsc.org Conversely, electron-donating groups can enhance the electron density of the ring system. The placement of these substituents is also vital, as steric hindrance can prevent optimal binding. Theoretical studies on 1,3-azole systems have indicated that substitution at the 4-position of the imidazole ring is most effective for enhancing its aromaticity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel analogs and for gaining insights into the structural features that are important for activity.

Development of QSAR Models and Predictive Power

The development of a robust QSAR model begins with the compilation of a dataset of compounds with their corresponding biological activities. For this compound analogues, this would typically be their inhibitory concentration (e.g., IC50) against a specific target enzyme. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Statistical methods such as Multiple Linear Regression (MLR) are then employed to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. researchgate.net A successful QSAR model for this compound analogues could guide the synthesis of new derivatives with improved potency. For example, a QSAR study on imidazole derivatives as ORL1 receptor antagonists found that physicochemical parameters like density, surface tension, and partition coefficient were significantly correlated with activity. researchgate.net

Application of Machine Learning in SAR Analysis

In recent years, machine learning (ML) algorithms have become increasingly powerful tools in SAR analysis and QSAR modeling. ML methods such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can handle complex, non-linear relationships between molecular structure and activity that may be missed by traditional linear methods.

For a series of this compound analogues, ML could be used to build predictive models of their biological activity. These models can be trained on a large dataset of compounds and their associated activities. Once trained, the model can be used to virtually screen large libraries of novel, unsynthesized compounds to prioritize those with the highest predicted activity for synthesis and testing. This approach can significantly accelerate the drug discovery process.

Conformational Analysis and Bioisosteric Replacements in the this compound Scaffold

Conformational analysis of the this compound scaffold can reveal the low-energy conformations that are likely to be biologically active. This can be achieved through computational methods such as molecular mechanics and quantum mechanics calculations. Understanding the preferred conformation can provide insights into how the molecule fits into the binding site of its target and can guide the design of more rigid analogues that are locked in the active conformation.

Bioisosteric replacement is a powerful strategy in drug design. In the context of this compound, bioisosteres could be sought for both the imidazole and nicotinamide moieties. For example, the imidazole ring could potentially be replaced with other five-membered heterocycles such as pyrazole (B372694) or triazole to explore different hydrogen bonding patterns and electronic properties. A study on nicotinamide derivatives demonstrated the successful use of bioisosteric replacement of an azo bond with a 1,2,4-oxadiazole (B8745197) motif, leading to a significant improvement in fungicidal activity. bohrium.com This highlights the potential of bioisosterism to discover novel and more effective compounds based on the this compound scaffold.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nicotinamide |

| 6-substituted nicotine |

| 1H-imidazol-1-yl substituted 8-phenylxanthines |

| Pyrazole |

| Triazole |

Conformational Preferences and Active Conformations

There is no publicly available research detailing the conformational analysis of this compound. Understanding the preferred three-dimensional arrangement of the imidazole and nicotinamide rings, as well as the rotational barrier around the connecting bond, is crucial for elucidating its interaction with biological targets. Such studies, typically employing techniques like X-ray crystallography or computational modeling, are fundamental to understanding the molecule's active conformation—the specific spatial arrangement it adopts when binding to a receptor or enzyme. Without this information, the structural basis of its potential biological activity remains speculative.

Isosteric and Bioisosteric Design Strategies

The application of isosteric and bioisosteric design strategies specifically for this compound has not been detailed in the public domain. These strategies involve the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

While the principles of isosteric and bioisosteric replacement are well-established in medicinal chemistry, their specific application to modify the this compound scaffold has not been documented. For example, there is no information on the effects of replacing the imidazole ring with other five-membered heterocycles (isosteric replacement) or with groups of different structures but similar electronic and steric properties (bioisosteric replacement) on the compound's activity.

General research on related nicotinamide derivatives has explored various substitutions on the pyridine and amide portions of the molecule. However, these findings cannot be directly extrapolated to predict the outcomes of modifications to the unique 6-(1H-imidazol-1-yl) substitution pattern without dedicated studies.

Computational and Theoretical Investigations of 6 1h Imidazol 1 Yl Nicotinamide

Molecular Docking and Ligand-Protein Interaction Analysis of 6-(1H-Imidazol-1-yl)nicotinamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a protein target.

Virtual Screening and Hit Identification

Virtual screening is a key application of molecular docking, used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening studies highlighting this compound as a top hit are not extensively detailed in the public domain, the general approach is well-established for related compounds. For instance, virtual screening has been successfully employed to identify inhibitors for various targets, including Poly (ADP-ribose) polymerase (PARP). nih.govnih.govresearchgate.netnih.govscispace.com The process involves docking a multitude of compounds against the target's binding site and ranking them based on their predicted binding affinity or scoring function. This methodology allows for the rapid identification of potential lead compounds for further experimental validation.

The nicotinamide (B372718) and imidazole (B134444) moieties present in this compound are common fragments in known bioactive molecules, particularly PARP inhibitors. nih.govnih.gov This structural similarity suggests that this compound could be identified as a potential hit in virtual screening campaigns targeting enzymes that recognize the nicotinamide scaffold.

Binding Mode Predictions and Interaction Networks

Once a hit is identified, molecular docking can predict its binding mode within the protein's active site. This prediction provides insights into the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For a molecule like this compound, the nicotinamide portion would be expected to form key hydrogen bonds, mimicking the interactions of the natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+). The imidazole ring can also participate in various interactions, including hydrogen bonding and pi-stacking with aromatic residues in the binding pocket.

A detailed analysis of the interaction network would reveal the specific amino acid residues involved in binding. For example, in the context of PARP-1, the amide group of nicotinamide is known to form crucial hydrogen bonds with the backbone of Gly863, while the pyridine (B92270) ring can engage in pi-stacking with Tyr907. researchgate.net A hypothetical docking of this compound into the PARP-1 active site would likely show similar interactions, with the imidazole group potentially forming additional contacts with other residues, thereby influencing its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations of this compound with Biological Targets

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding mode and explore the conformational changes in both the ligand and the protein.

Ligand-Target Stability and Conformational Dynamics

The stability of the complex formed between this compound and its target protein can be evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable binding mode is typically characterized by a low and fluctuating RMSD value, indicating that the ligand remains bound in its initial docked pose.

MD simulations can also reveal the conformational dynamics of the ligand and protein upon binding. The flexibility of the bond linking the imidazole and nicotinamide rings in this compound would allow it to adopt different conformations within the binding site. MD simulations can explore these conformational states and identify the most energetically favorable ones, providing a more accurate representation of the binding event.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure and properties of a molecule. These methods can be used to calculate a variety of molecular properties that are relevant to drug action.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound, a key determinant of its chemical behavior, has been investigated using computational methods. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule and identify regions that are susceptible to electrophilic or nucleophilic attack.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

For this compound, the pyridine and imidazole rings, with their nitrogen atoms and delocalized π-systems, are the primary sites of electronic activity. Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electrostatic potential on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the nitrogen atoms of both the pyridine and imidazole rings, as well as the oxygen atom of the carboxamide group, are expected to be regions of high electron density.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are calculated from the HOMO and LUMO energies and provide a comprehensive picture of the molecule's reactivity profile.

pKa and Ionization State Predictions

The ionization state of a molecule at physiological pH is a critical factor influencing its solubility, permeability, and interaction with biological targets. The pKa value represents the pH at which a molecule is 50% ionized. Computational methods can predict the pKa values of the ionizable groups in this compound.

The primary ionizable centers in this molecule are the nitrogen atoms of the pyridine and imidazole rings. The pyridine nitrogen is generally basic and can be protonated. The imidazole ring contains two nitrogen atoms: one is pyrrole-like and generally non-basic, while the other is pyridine-like and can be protonated. The amide group is generally considered neutral under physiological conditions.

Various computational approaches, including those based on empirical methods, quantum mechanics, or a combination of both, can be used to predict pKa values. These methods often consider the effects of solvation, as the stability of the protonated and deprotonated forms of the molecule is highly dependent on the surrounding solvent.

Understanding the pKa of this compound is essential for predicting its charge state in different biological compartments. For instance, in the acidic environment of the stomach, the basic nitrogen atoms are more likely to be protonated, leading to a positively charged species. In the more neutral pH of the blood and cytoplasm, the ionization state will depend on the precise pKa values of the respective nitrogen atoms.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound Analogues

The journey of a drug molecule through the body is a complex process governed by its ADME properties. In silico models have become indispensable tools in the early stages of drug discovery for predicting these properties, thereby reducing the time and cost associated with experimental studies. For analogues of this compound, these predictive models can help in selecting candidates with a higher probability of success.

Permeability and Solubility Prediction Models

Permeability: The ability of a molecule to pass through biological membranes, such as the intestinal wall, is crucial for its oral absorption. In silico models for permeability often rely on physicochemical properties like lipophilicity (logP), molecular weight, the number of hydrogen bond donors and acceptors, and polar surface area (PSA).

For analogues of this compound, modifications to the core structure will impact these properties and, consequently, their predicted permeability. For example, adding lipophilic groups might increase permeability, while introducing additional polar groups could decrease it.

Solubility: Aqueous solubility is another critical factor for drug absorption and formulation. Poorly soluble compounds often exhibit low bioavailability. Computational models for solubility prediction can be based on a variety of approaches, including quantitative structure-property relationship (QSPR) models that correlate structural features with experimental solubility data.

Below is an interactive table showcasing predicted ADME properties for hypothetical analogues of this compound.

| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Predicted Solubility (mg/mL) | Predicted Permeability (Caco-2, 10⁻⁶ cm/s) |

| This compound | 202.20 | 0.8 | 71.3 | 5.2 | 2.5 |

| Analogue A (with methyl group on imidazole) | 216.23 | 1.2 | 71.3 | 3.8 | 3.1 |

| Analogue B (with fluoro group on pyridine) | 220.19 | 0.9 | 71.3 | 4.9 | 2.7 |

| Analogue C (with ethylamide instead of amide) | 230.25 | 1.5 | 71.3 | 2.1 | 4.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Metabolic Stability and Metabolite Prediction

Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver, determines its metabolic stability. Compounds that are rapidly metabolized tend to have a short duration of action. In silico models can predict the sites on a molecule that are most likely to undergo metabolism.

For this compound and its analogues, potential sites of metabolism include the pyridine and imidazole rings, which can undergo oxidation, and the amide group, which can be hydrolyzed. The specific CYP enzymes involved can also be predicted.

Metabolite Prediction: In addition to predicting the sites of metabolism, computational tools can also predict the structures of the resulting metabolites. This is important as metabolites can have their own pharmacological or toxicological profiles. For instance, oxidation of the aromatic rings would lead to hydroxylated metabolites, while amide hydrolysis would yield 6-(1H-imidazol-1-yl)nicotinic acid.

By using these in silico tools, medicinal chemists can design analogues of this compound that are less prone to rapid metabolism, potentially leading to improved pharmacokinetic properties.

Preclinical in Vitro Pharmacological Characterization of 6 1h Imidazol 1 Yl Nicotinamide

Target Engagement Studies of 6-(1H-Imidazol-1-yl)nicotinamide in Cellular Models

Target engagement studies are crucial to confirm that a compound interacts with its intended molecular target within a cellular environment. This is a critical step in early drug discovery to validate the mechanism of action and to establish a clear relationship between target binding and cellular effects.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the direct binding of a ligand to its target protein in a cellular context, including cell lysates, intact cells, and even tissue samples. nih.govbiosynth.comnih.gov The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein. nih.govnih.gov When a compound binds to a protein, it generally increases the protein's resistance to heat-induced denaturation.

In a typical CETSA experiment to test this compound, cells would be treated with the compound or a vehicle control. The cells are then heated to various temperatures. After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins. The amount of the specific target protein remaining in the soluble fraction is then quantified, commonly by Western blotting or mass spectrometry. biosynth.com A shift in the melting curve of the target protein to a higher temperature in the presence of this compound would indicate direct engagement. nih.gov High-throughput versions of CETSA (HT-CETSA) have been developed to screen compound libraries more efficiently. nih.govnih.gov

Hypothetical Data Table for CETSA:

| Temperature (°C) | % Soluble Target Protein (Vehicle) | % Soluble Target Protein (this compound) |

|---|---|---|

| 40 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 80 | 90 |

| 55 | 50 | 75 |

| 60 | 20 | 50 |

| 65 | 5 | 25 |

This table illustrates a hypothetical thermal stabilization of a target protein by this compound.

Proximity Ligation Assays (PLA)

Proximity Ligation Assays (PLA) are highly specific and sensitive immunochemical methods used to detect protein-protein interactions, post-translational modifications, or the proximity of a protein to a specific cellular location in situ. sigmaaldrich.commsesupplies.com The assay allows for the visualization of these events within fixed cells, providing spatial context. sigmaaldrich.com For target engagement, PLA can be adapted to detect the close proximity of a drug molecule to its protein target, often by using a specific antibody against the drug or a derivative of the drug.

In a hypothetical PLA experiment to determine the target of this compound, one would need an antibody that recognizes the compound and another antibody for the suspected target protein. When these two antibodies are in close proximity (typically less than 40 nm), it indicates that the compound is bound to or very near the target protein. msesupplies.com This proximity allows for the ligation of oligonucleotide probes attached to the antibodies, followed by a rolling circle amplification process that generates a fluorescent signal, visible as distinct spots under a microscope. sigmaaldrich.com The number of spots per cell can be quantified to measure the extent of target engagement.

Functional In Vitro Assays for this compound Activity

Functional assays are designed to measure the biological effect of a compound that results from its interaction with the target. These assays provide insights into the compound's potency and efficacy in modulating a specific cellular pathway or phenotype.

Reporter Gene Assays

Reporter gene assays are a common tool to study the regulation of gene expression. They are used to investigate the activity of signaling pathways and to screen for compounds that modulate these pathways. In this assay, a reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of a specific promoter or response element that is regulated by the signaling pathway of interest.

If this compound were hypothesized to inhibit a transcription factor, a reporter gene assay could be used to measure this activity. Cells would be transfected with a plasmid containing the reporter gene driven by a promoter that is activated by the transcription factor. The cells would then be treated with this compound. A decrease in the reporter gene signal (e.g., luminescence) compared to untreated cells would indicate that the compound is inhibiting the pathway at or upstream of the transcription factor.

High-Content Imaging for Phenotypic Screening

High-content imaging (HCI), or high-content screening (HCS), is a powerful technology that uses automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters in cells. mdpi.comepa.gov This approach allows for the unbiased screening of compounds to identify those that induce a desired cellular phenotype or to characterize the cellular effects of a compound in detail. sigmaaldrich.combldpharm.com

For this compound, an HCI screen could be employed to identify its effects on various cellular processes such as cell cycle progression, apoptosis, cytoskeletal organization, or organelle morphology. mdpi.com Cells would be treated with the compound and then stained with multiple fluorescent dyes to label different cellular components (e.g., nucleus, cytoskeleton, mitochondria). mdpi.com Automated imaging and subsequent analysis would quantify changes in these features, providing a multiparametric "fingerprint" of the compound's cellular activity. sigmaaldrich.combiorxiv.org

Hypothetical Data Table for High-Content Imaging:

| Parameter | Vehicle Control | This compound |

|---|---|---|

| Nuclear Area (µm²) | 150 ± 10 | 180 ± 12 |

| Cell Cycle Phase G1 (%) | 60 | 45 |

| Cell Cycle Phase G2/M (%) | 25 | 40 |

| Mitochondrial Membrane Potential | 100% | 75% |

This table represents a hypothetical phenotypic profile of cells treated with this compound as determined by high-content imaging.

Mechanistic Studies of this compound in Specific Biological Pathways

Once a compound's target and functional effects are identified, mechanistic studies are performed to elucidate the precise molecular steps through which the compound exerts its action. These studies often involve a combination of biochemical and cell-based assays to investigate the compound's impact on a specific biological pathway.

For instance, if initial screens suggested that this compound affects a particular kinase pathway, further studies would be conducted. These could involve in vitro kinase assays to determine if the compound directly inhibits the kinase and to measure its potency (e.g., IC50 value). Western blot analysis would be used to examine the phosphorylation status of the kinase and its downstream substrates in cells treated with the compound. Such studies would help to build a comprehensive understanding of the mechanism of action of this compound.

Signal Transduction Pathway Analysis

The analysis of how this compound interacts with and influences cellular signaling pathways is a critical component of its preclinical evaluation. As a derivative of nicotinamide (B372718), its mechanism of action is often investigated in the context of pathways regulated by nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling.

Research indicates that nicotinamide and its derivatives can act as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. nih.govresearchgate.net PARP enzymes are key players in the DNA damage response, cell death, and inflammation. nih.gov The inhibitory activity of nicotinamide on PARP is attributed to its competition with NAD+ for the enzyme's catalytic site. frontiersin.org This inhibition can have significant downstream effects on various signaling cascades.

Specifically, the inhibition of PARP-1, a primary member of the PARP family, has been shown to impact pathways related to cell survival and death. nih.gov Under conditions of significant DNA damage, overactivation of PARP-1 can lead to a form of cell death known as parthanatos by depleting cellular NAD+ and ATP stores. nih.gov By inhibiting PARP-1, compounds like nicotinamide may prevent this depletion and influence cell fate decisions.

Furthermore, the modulation of NAD+ levels by nicotinamide derivatives can impact the activity of sirtuins, a class of NAD+-dependent deacetylases. nih.gov Sirtuins, such as SIRT1, regulate a variety of cellular processes, including transcription, apoptosis, and metabolism, by deacetylating histone and non-histone proteins. nih.gov The inhibitory effect of nicotinamide on SIRT1 suggests a potential mechanism by which its derivatives could influence the expression of genes regulated by this sirtuin. nih.gov

Studies on related compounds have also explored their effects on pathways such as the mTORC1 and extracellular signal-regulated kinase (ERK1/2) pathways, which are central to cell growth, proliferation, and survival. nih.gov Inhibition of the NAD+ salvage pathway has been shown to trigger autophagy through the suppression of mTORC1 and ERK1/2 signaling. nih.gov

The table below summarizes the key signaling pathways potentially influenced by nicotinamide derivatives.

| Pathway Component | Potential Effect of Inhibition | Associated Cellular Process |

| PARP-1 | Inhibition of excessive NAD+ and ATP depletion | DNA repair, cell death (parthanatos) |

| SIRT1 | Inhibition of deacetylation activity | Gene silencing, apoptosis, metabolism |

| mTORC1 | Inhibition | Autophagy, cell growth |

| ERK1/2 | Inhibition | Cell proliferation, survival |

Gene Silencing and Overexpression Studies

Investigations into gene silencing and overexpression provide valuable insights into the specific molecular targets of a compound and its functional consequences. For derivatives of nicotinamide, these studies often focus on genes involved in NAD+ metabolism and those regulated by NAD+-dependent enzymes.

Nicotinamide itself has been identified as a potent inhibitor of yeast Sir2 and human SIRT1, both of which are histone deacetylases involved in transcriptional silencing. nih.gov This inhibition of silencing by nicotinamide occurs through a noncompetitive mechanism, where nicotinamide binds to a conserved pocket adjacent to the NAD+ binding site, thereby blocking the deacetylation reaction. nih.gov This can lead to an increase in the expression of genes that are normally kept silent by the activity of these sirtuins. nih.gov

Gene silencing studies using RNA interference (RNAi) have been employed to validate the role of specific enzymes in the cellular response to nicotinamide-related compounds. For instance, knockdown of nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in the NAD+ salvage pathway, has confirmed its critical role in maintaining cell viability and intracellular NAD+ levels. nih.gov This demonstrates that targeting genes within this pathway can have significant cytotoxic effects, particularly in malignant cells that have a high NAD+ turnover rate. nih.gov

Conversely, overexpression studies can elucidate the mechanisms of resistance or sensitivity to a compound. Overexpression of nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, has been associated with certain metabolic conditions. nih.gov Understanding how the overexpression of such enzymes impacts the efficacy of nicotinamide derivatives is an area of active research.

The following table presents a summary of genes and their roles in the context of nicotinamide-related compound studies.

| Gene | Function | Relevance in Nicotinamide Studies |

| SIRT1 (Sir2 in yeast) | NAD+-dependent histone deacetylase | Inhibition by nicotinamide leads to abrogation of gene silencing. nih.gov |

| Nampt | Rate-limiting enzyme in NAD+ salvage pathway | Knockdown confirms its importance for cell viability and NAD+ maintenance. nih.gov |

| NNMT | Catalyzes the N-methylation of nicotinamide | Overexpression is linked to metabolic phenotypes. nih.gov |

Medicinal Chemistry and Lead Optimization Strategies for 6 1h Imidazol 1 Yl Nicotinamide

Rational Design Principles Applied to 6-(1H-Imidazol-1-yl)nicotinamide Derivatives

The development of potent and selective drug candidates from a starting scaffold like this compound relies heavily on rational design principles. These principles guide the modification of the molecule to improve its pharmacological properties. Key among these are fragment-based drug discovery and the meticulous analysis of efficiency metrics.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. researchgate.net This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov The nicotinamide (B372718) moiety of the parent compound is an excellent starting point for FBDD, particularly for enzymes that use nicotinamide adenine (B156593) dinucleotide (NAD+) as a substrate, such as Nicotinamide Phosphoribosyltransferase (NAMPT). nih.gov

NAMPT is a crucial enzyme in the NAD+ salvage pathway and is a validated target in oncology. nih.gov In the context of NAMPT, the natural substrate, nicotinamide, is itself a fragment with a remarkably high ligand efficiency, suggesting it is highly optimized for binding. blogspot.com This makes the this compound scaffold a prime candidate for FBDD-based inhibitor design. Researchers have successfully used fragment-based approaches to identify novel NAMPT inhibitors, starting with screens that identified multiple fragment hits. nih.govblogspot.com These initial, low-potency hits are then grown or linked together, guided by structural data, to produce more potent lead compounds. researchgate.net For instance, the imidazole (B134444) group in this compound can be viewed as a vector for fragment growth, exploring additional interactions within the target's binding site. Patents have described the use of imidazole as a bioisosteric replacement for the pyridine (B92270) ring found in other inhibitor classes. frontiersin.org

Ligand Efficiency and Lipophilicity Metrics

To guide the optimization process from a fragment to a drug-like molecule, medicinal chemists rely on several key metrics. These metrics help assess the quality of a compound and its potential for successful development.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). It provides a measure of the "binding energy per atom." A high LE value is desirable, especially in the early stages of drug discovery, as it indicates an efficient binding interaction. blogspot.com The substrate nicotinamide exhibits a very high LE for its target NAMPT, setting a high bar for any derived fragments or leads. blogspot.com

Lipophilic Ligand Efficiency (LLE): This metric balances potency with lipophilicity (logP or logD). It is calculated as the difference between the negative logarithm of the binding affinity (pIC50 or pKi) and the logP of the compound. High LLE values are associated with a lower risk of off-target toxicity and poor pharmacokinetic properties.

The table below illustrates how these metrics might be applied to a hypothetical series of nicotinamide derivatives during optimization.

| Compound | Structure | Target | IC50 (nM) | Heavy Atom Count | logP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Nicotinamide | NAMPT | >10,000 | 9 | -0.38 | ~0.4 | < 4.4 | |

| Fragment Hit | Imidazole-based | NAMPT | 1000 | 12 | 1.5 | 0.42 | 4.5 |

| Lead Compound | Elaborated imidazole-nicotinamide | NAMPT | 50 | 20 | 2.8 | 0.33 | 4.5 |

| Optimized Candidate | Further modified lead | NAMPT | 5 | 25 | 3.0 | 0.30 | 5.3 |

This table contains illustrative data based on principles discussed in the referenced literature.

Lead Series Identification and Optimization from the this compound Scaffold

Once initial hits are identified, the focus shifts to optimizing them into a lead series with drug-like properties. This involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic characteristics.

Hit-to-Lead Progression Strategies

The progression from a screening "hit" to a "lead" compound is a critical phase in drug discovery. osti.gov For inhibitors based on the this compound scaffold, this process often involves structure-based design. After identifying initial fragments that bind to the target, co-crystal structures are often sought to reveal the binding mode. blogspot.comresearchgate.net This structural information is invaluable for guiding the synthetic elaboration of the fragment. For example, crystallography might reveal that a specific vector on the imidazole ring is pointing towards an unexplored pocket in the enzyme's active site, suggesting where to add substituents to gain potency. blogspot.com

Another common strategy is to merge features from different inhibitor scaffolds. blogspot.com Knowledge from previously discovered NAMPT inhibitors can be used to inform the modifications of a novel this compound series. This can involve incorporating functionalities known to form key hydrogen bonds or hydrophobic interactions. nih.gov

Optimization of Potency and Selectivity

A primary goal of lead optimization is to improve the compound's potency against its intended target while ensuring it does not interact strongly with other related targets (selectivity). For nicotinamide-based inhibitors, a key target family is NAMPT, but other NAD+-utilizing enzymes like PARPs or other kinases could be off-targets. nih.govnih.gov

Strategies to enhance potency often involve exploring the structure-activity relationship (SAR) of the scaffold. This is done by systematically synthesizing and testing a series of analogs. For example, different substituents can be placed on the imidazole or nicotinamide rings to probe for beneficial interactions. One study on nicotinamide derivatives as Aurora kinase inhibitors demonstrated how substitutions on the nicotinamide core could lead to compounds with low micromolar IC50 values. nih.gov Similarly, work on PARP-1 inhibitors has led to the discovery of highly selective compounds, demonstrating that selectivity can be engineered into a promiscuous scaffold. acs.org

The following table shows representative data for the optimization of a nicotinamide-based inhibitor series targeting an enzyme like NAMPT or a kinase.

| Compound ID | R1 Group (on Imidazole) | R2 Group (on Nicotinamide) | IC50 (nM) vs. Target | IC50 (nM) vs. Off-Target |

| Lead-1 | -H | -H | 150 | 2500 |

| OPT-1 | -CH3 | -H | 80 | 3000 |

| OPT-2 | -H | -F | 95 | 5000 |

| OPT-3 | -CH3 | -F | 20 | >10,000 |

| OPT-4 | -Cyclopropyl | -F | 5 | >10,000 |

This table contains illustrative data based on principles discussed in the referenced literature.

Strategies for Enhancing Molecular Interactions of this compound with Targets

The potency of a drug candidate is directly related to the strength and nature of its interactions with the target protein. Enhancing these molecular interactions is a cornerstone of structure-based drug design. For inhibitors derived from this compound, the target is often an enzyme with a well-defined binding pocket, such as the tunnel-shaped cavity found in NAMPT. nih.govnih.gov

X-ray crystallography and molecular modeling are key tools used to visualize and understand these interactions. By obtaining a crystal structure of a lead compound bound to its target, chemists can identify specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to binding affinity. blogspot.com For example, the amide group of the nicotinamide core is often a critical hydrogen bond donor and acceptor. The imidazole ring can act as a hydrogen bond acceptor or participate in pi-stacking interactions with aromatic residues in the active site.

Guided by this structural information, specific modifications can be made to the lead compound to enhance these interactions. This might involve:

Adding hydrogen bond donors/acceptors: Introducing a hydroxyl or amino group at a suitable position to form a new hydrogen bond with a backbone amide or side chain of the protein.

Filling hydrophobic pockets: Adding alkyl or aryl groups to the scaffold to occupy empty hydrophobic pockets in the binding site, thereby increasing van der Waals interactions.

Optimizing electrostatic interactions: Introducing charged groups or modifying the electronics of the aromatic rings to create more favorable electrostatic interactions with charged or polar residues in the target.

One study on NAMPT inhibitors demonstrated that modifying the inhibitor to better fit the target's tunnel cavity resulted in a significant improvement in both enzymatic and cellular potency. nih.gov This highlights the power of using structural insights to rationally design more effective drugs.

Covalent Inhibition Strategies

Covalent inhibition has gained prominence in drug design as a strategy to achieve prolonged and potent target engagement. This approach involves the formation of a stable, covalent bond between the inhibitor and a specific amino acid residue within the target protein's active site. For PARP inhibitors, this strategy offers the potential for enhanced potency and duration of action. nih.gov

The development of covalent inhibitors based on the this compound scaffold would necessitate the incorporation of an electrophilic "warhead" capable of reacting with a nucleophilic residue in the PARP active site. The highly conserved NAD+ binding site of PARP enzymes presents both opportunities and challenges for designing selective covalent inhibitors. While the nicotinamide-binding subpocket is highly conserved, targeting less conserved, nearby residues could lead to isoform-selective inhibitors. nih.gov

A key consideration in the design of covalent PARP inhibitors is the identification of a suitable amino acid for covalent modification. For instance, the discovery of a non-conserved cysteine residue in the NAD+ binding pocket of PARP16 has enabled the development of the first cysteine-targeted covalent PARP inhibitor. nih.gov Similar strategies could be envisioned for other PARP isoforms by identifying unique, accessible nucleophilic residues.

Lead optimization of this compound towards a covalent inhibitor would involve the synthesis and evaluation of analogs bearing various electrophilic moieties. These warheads are typically attached to the core scaffold in a position that allows for optimal orientation within the active site for reaction with the target residue.

Hypothetical Lead Optimization of this compound for Covalent PARP Inhibition

The following table illustrates a hypothetical structure-activity relationship (SAR) study for the development of covalent inhibitors derived from this compound. The modifications are designed to explore the impact of different electrophilic warheads and linker lengths on PARP1 inhibitory activity.

| Compound ID | R Group (Warhead) | Linker | Hypothetical PARP1 IC₅₀ (nM) | Notes |

| 1 | H | - | 500 | Parent Compound (Non-covalent) |

| 2a | Acrylamide (B121943) | Direct | 150 | Introduction of a Michael acceptor. |

| 2b | Chloroacetamide | Direct | 200 | Alternative electrophile. |

| 2c | Vinyl sulfonamide | Direct | 180 | Explores different reactivity profile. |

| 3a | Acrylamide | Methylene | 80 | Increased flexibility may improve positioning. |

| 3b | Acrylamide | Ethylene | 120 | Longer linker may be less optimal. |

This hypothetical data suggests that the introduction of an acrylamide warhead directly onto the nicotinamide scaffold could enhance potency. Further optimization of the linker connecting the warhead to the core structure could lead to even more potent inhibitors by allowing for better positioning within the active site to react with a target nucleophile.

Induced Fit and Conformational Selection Mechanisms

The binding of a ligand to its protein target is a dynamic process that can occur through several mechanisms, most notably induced fit and conformational selection. Understanding which mechanism predominates for a given inhibitor is crucial for rational drug design.

Conformational Selection: In this model, the protein exists in a pre-equilibrium of different conformations, some of which are competent for ligand binding. The inhibitor then selectively binds to and stabilizes its preferred conformation, shifting the equilibrium towards the bound state.

Induced Fit: This model posits that the initial binding of the inhibitor to the protein induces a conformational change in the protein, leading to a more complementary and tightly bound complex. nih.gov

For PARP1, significant conformational changes are known to occur upon DNA binding and subsequent inhibitor engagement. nih.govnih.gov The binding of nicotinamide-based inhibitors to the catalytic domain can influence these conformational states. The flexibility of a molecule like this compound, with its rotatable bond between the imidazole and pyridine rings, suggests that it could adapt to different conformations of the PARP1 active site.

The process of an inhibitor binding to PARP1 is likely a combination of both conformational selection and induced fit. An initial selection of a favorable protein conformation may be followed by minor local adjustments to optimize binding interactions. The specific mechanism can be influenced by the inhibitor's own conformational flexibility and the specific interactions it forms within the active site. For example, some PARP inhibitors are known to stabilize a conformation where the helical domain (HD) is clamped down, which is a state that must be disordered for PARP1 activation. nih.gov

The imidazole moiety of this compound can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for anchoring the inhibitor in the active site. The ability of the molecule to adopt different torsional angles between the two aromatic rings could allow it to accommodate subtle differences in the active site conformations of different PARP isoforms, potentially forming the basis for designing more selective inhibitors.

Further biophysical studies, such as X-ray crystallography and NMR spectroscopy, would be necessary to elucidate the precise binding mode of this compound and its analogs and to determine the extent to which induced fit and conformational selection contribute to their binding affinity and selectivity.

Future Research Directions and Unaddressed Questions for 6 1h Imidazol 1 Yl Nicotinamide

Emerging Methodologies for 6-(1H-Imidazol-1-yl)nicotinamide Research

Future investigations into this compound will likely leverage cutting-edge research methodologies to gain a more precise understanding of its mechanism of action and potential applications. As a derivative of nicotinamide (B372718), which is known to inhibit Poly(ADP-ribose) polymerase (PARP), advanced techniques used in the study of PARP inhibitors could be adapted. researchgate.netijdvl.com This includes the use of advanced sequencing techniques and biomarker identification to pinpoint patient populations that may be most sensitive to its effects. nih.gov

Furthermore, computational approaches such as molecular docking studies, which have been used to investigate novel nicotinamide derivatives, can play a crucial role in predicting the binding affinity and interaction of this compound with its biological targets. researchgate.netnih.gov These in silico methods can help in the rational design of more potent and selective analogues. Another emerging area is the use of high-throughput screening of compound libraries to identify novel derivatives with enhanced activity.

The development of very long-acting PARP inhibitors through prodrug strategies is another innovative approach that could be explored for this compound to potentially improve its therapeutic index and reduce dosing frequency. scispace.com Additionally, understanding its metabolic fate is crucial. Studies involving incubation with human and mouse liver microsomes will be essential to determine its metabolic stability and identify potential metabolites, a critical step for any compound with therapeutic aspirations. nih.gov

Potential for Novel Biological Applications of this compound Analogues

The structural backbone of this compound, featuring both an imidazole (B134444) ring and a nicotinamide moiety, offers a versatile scaffold for the synthesis of novel analogues with a broad spectrum of biological activities. Research into related compounds has already demonstrated the potential for diverse therapeutic applications.

For instance, the synthesis and evaluation of novel nicotinamide derivatives have yielded compounds with significant antifungal activity. nih.govnih.gov This suggests that analogues of this compound could be developed as new antifungal agents. Similarly, other nicotinamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of drugs with proven anticancer effects. rsc.org The design of non-hydroxamate HDAC inhibitors based on a nicotinamide scaffold is an active area of research to mitigate the metabolic issues associated with current HDAC inhibitors. rsc.org